molecular formula C19H34O4 B14350465 Methyl 13-hydroperoxyoctadeca-9,12-dienoate CAS No. 96758-56-4

Methyl 13-hydroperoxyoctadeca-9,12-dienoate

Cat. No.: B14350465
CAS No.: 96758-56-4
M. Wt: 326.5 g/mol
InChI Key: QYULLBNZRDWFPD-UHFFFAOYSA-N
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Description

Methyl 13-hydroperoxyoctadeca-9,12-dienoate is a hydroperoxy fatty ester that is the methyl ester of 13-hydroperoxyoctadeca-9,12-dienoic acid. This compound is a polyunsaturated fatty ester and is known for its role in lipid peroxidation processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 13-hydroperoxyoctadeca-9,12-dienoate can be synthesized through the enzymatic oxidation of linoleic acid. The process involves the use of lipoxygenase enzymes which catalyze the addition of oxygen to linoleic acid, forming hydroperoxides . The reaction conditions typically involve maintaining a controlled temperature and pH to optimize enzyme activity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale enzymatic reactors where linoleic acid is continuously fed and oxygen is bubbled through the reaction mixture. The product is then purified using techniques such as flash column chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 13-hydroperoxyoctadeca-9,12-dienoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include secondary alcohols, ketones, and various substituted derivatives depending on the reaction conditions and reagents used .

Scientific Research Applications

Methyl 13-hydroperoxyoctadeca-9,12-dienoate has several scientific research applications:

Mechanism of Action

The mechanism by which methyl 13-hydroperoxyoctadeca-9,12-dienoate exerts its effects involves the formation of free radicals during lipid peroxidation. These free radicals can initiate chain reactions that lead to the oxidation of other lipids, proteins, and DNA. The compound targets cellular membranes and can disrupt their integrity, leading to cell damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 13-hydroperoxyoctadeca-9,12-dienoate is unique due to its specific hydroperoxy group positioning, which influences its reactivity and the types of reactions it undergoes. This makes it particularly useful in studies of lipid oxidation and its biological effects .

Properties

CAS No.

96758-56-4

Molecular Formula

C19H34O4

Molecular Weight

326.5 g/mol

IUPAC Name

methyl 13-hydroperoxyoctadeca-9,12-dienoate

InChI

InChI=1S/C19H34O4/c1-3-4-12-15-18(23-21)16-13-10-8-6-5-7-9-11-14-17-19(20)22-2/h8,10,16,21H,3-7,9,11-15,17H2,1-2H3

InChI Key

QYULLBNZRDWFPD-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=CCC=CCCCCCCCC(=O)OC)OO

Origin of Product

United States

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